Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate
Overview
Description
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . This compound is known for its unique bicyclic structure, which includes a cyanobicyclo[2.2.2]octane core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate typically involves the reaction of benzyl chloroformate with 4-cyanobicyclo[2.2.2]octan-1-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyanide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of this compound derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of benzyl 4-aminobicyclo[2.2.2]octan-1-ylmethylcarbamate.
Substitution: Formation of substituted carbamates with various nucleophiles.
Scientific Research Applications
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobicyclo[2.2.2]octane core can fit into the active site of enzymes, inhibiting their activity. Additionally, the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate: Similar structure but lacks the methyl group on the carbamate.
4-Cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate: Similar structure but lacks the benzyl group.
Benzyl 4-aminobicyclo[2.2.2]octan-1-ylmethylcarbamate: Similar structure but has an amine group instead of a cyanide group.
Uniqueness
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate is unique due to its combination of a cyanobicyclo[2.2.2]octane core and a benzyl carbamate group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research applications .
Properties
IUPAC Name |
benzyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20(16(21)22-13-15-5-3-2-4-6-15)18-10-7-17(14-19,8-11-18)9-12-18/h2-6H,7-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCVNZBAHHRXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137104 | |
Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2187434-96-2 | |
Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2187434-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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